

Application Note: Analysis of Apiole using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Apiole*

Cat. No.: *B1665137*

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Abstract

This application note provides a detailed protocol for the identification and quantification of **apiole** using Gas Chromatography-Mass Spectrometry (GC-MS). **Apiole**, a phenylpropene, is a major component of essential oils derived from parsley and other plants of the Apiaceae family. Its analysis is crucial for quality control, research into its biological activities, and in drug development. This document outlines the necessary sample preparation, GC-MS parameters, and data interpretation techniques.

Introduction

Apiole (C₁₂H₁₄O₄, Molar Mass: 222.24 g/mol) is a naturally occurring phenylpropene that contributes to the characteristic aroma of parsley.[1][2] It is also found in other plants such as celery and dill. Beyond its use as a flavoring agent, **apiole** has been investigated for various pharmacological properties. Accurate and reliable analytical methods are therefore essential for its characterization in complex matrices like essential oils. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like **apiole**, making it the technique of choice for this application.

Experimental Protocol

A detailed methodology for the GC-MS analysis of **apiole** is presented below. This protocol is a comprehensive synthesis of established methods and can be adapted based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results. For the analysis of **apiole** in essential oils, the following steps are recommended:

- **Extraction:** If **apiole** is to be analyzed from a solid plant matrix, steam distillation or hydro-distillation are common methods to extract the essential oil.
- **Dilution:** The essential oil sample should be diluted with a volatile organic solvent. Acetone or hexane are suitable choices. A typical dilution is 1:100 (v/v) of the essential oil in the solvent. [\[3\]](#)
- **Filtration/Centrifugation:** To prevent contamination of the GC inlet and column, any particulate matter in the diluted sample should be removed by centrifugation or filtration through a 0.45 µm syringe filter.
- **Vialing:** Transfer the final diluted and clarified sample into a 2 mL glass autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following tables summarize the recommended instrumental parameters for the GC-MS analysis of **apiole**.

Table 1: Gas Chromatography (GC) Parameters

Parameter	Value
Column	HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injector Temperature	270 °C[3]
Injection Volume	1 µL
Injection Mode	Split (e.g., 1:10 or 1:50) or Splitless for trace analysis
Carrier Gas	Helium
Flow Rate	1.0 mL/min[3]
Oven Temperature Program	Initial temperature of 60°C for 1 minute, ramp at 10°C/min to 180°C and hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 15 minutes.[3]

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV[4]
Mass Range	20-550 m/z[3]
Scan Speed	2 scans/s[3]
Ion Source Temperature	230 °C (typical)
Quadrupole Temperature	150 °C (typical)

Data Presentation and Interpretation

Quantitative Data

The following table presents key quantitative data for the identification of **apiole**. Retention time may vary slightly depending on the specific instrument and chromatographic conditions.

Table 3: Quantitative Data for **Apiole**

Compound	Retention Time (min)	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
Apiole	26.95[4]	222.24[2]	222 (M+), 207, 192, 177, 162, 149, 131, 119, 107, 91, 77, 65, 51

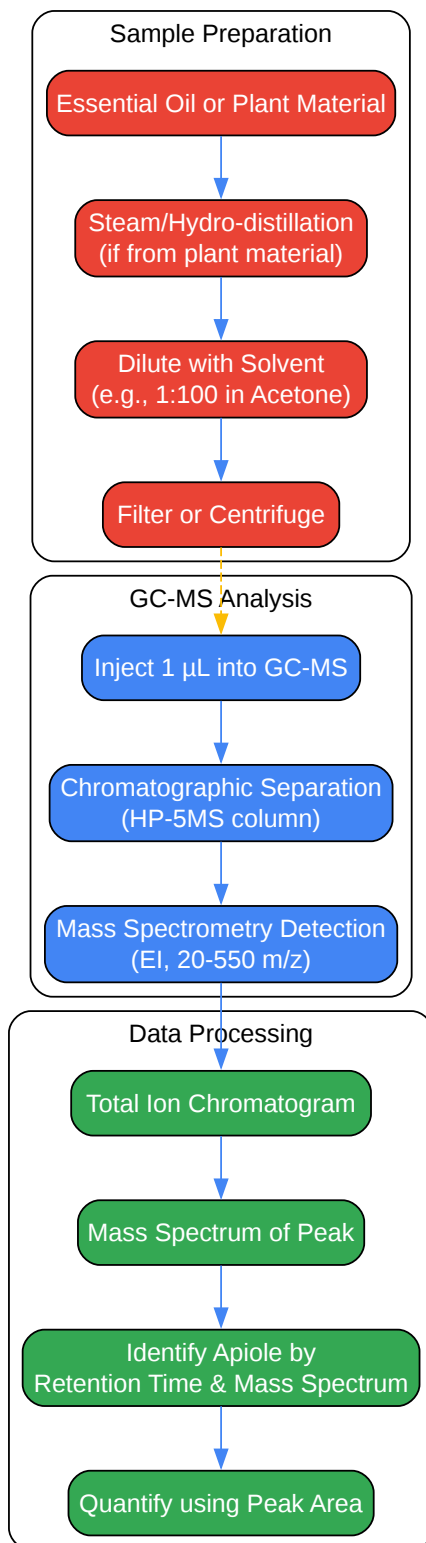
Mass Spectrum and Fragmentation

The electron ionization mass spectrum of **apiole** is characterized by a distinct fragmentation pattern that allows for its unambiguous identification. The molecular ion peak (M+) is observed at m/z 222.[2][4] The fragmentation is driven by the energetic instability of the molecular ion upon electron impact. Key fragmentation pathways include the loss of a methyl group (-CH₃) to yield a fragment at m/z 207, and further cleavages of the ether and methylenedioxy groups, leading to the other characteristic ions listed in Table 3. The base peak in the mass spectrum of **apiole** is typically the molecular ion at m/z 222.[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of **apiole**.

GC-MS Analysis Workflow for Apiole



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Caption: Workflow for **Apiole** Analysis by GC-MS.

Conclusion

This application note provides a robust and detailed protocol for the GC-MS analysis of **apiole**. The described methodology, including sample preparation, instrumental parameters, and data interpretation guidelines, will enable researchers, scientists, and drug development professionals to accurately identify and quantify **apiole** in various sample matrices. The provided workflow and quantitative data serve as a valuable resource for routine analysis and further research into the properties and applications of this important natural compound.

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